Bienvenue dans la boutique en ligne BenchChem!

Pteryxin

Alzheimer's disease Butyrylcholinesterase inhibition Lead compound selection

Pteryxin (CAS 737005-97-9) is the only khellactone coumarin validated to simultaneously inhibit high K⁺- and NE-induced vasoconstriction, outperforming hyuganin A and anomalin. Its 1.71× greater BChE inhibition vs. galanthamine and clean AChE safety profile make it the superior scaffold for Alzheimer’s drug discovery. For anticonvulsant studies, it matches sodium valproate efficacy at ~250-fold lower dose with higher bioavailability. This angular 3′-acetyl-4′-angeloyl diester is structurally irreplaceable by simple coumarins or linear furanocoumarins. Procure high-purity (>98%) Pteryxin now for consistent, publication-ready results.

Molecular Formula C21H22O7
Molecular Weight 386.4 g/mol
CAS No. 737005-97-9
Cat. No. B3429313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePteryxin
CAS737005-97-9
Molecular FormulaC21H22O7
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C
InChIInChI=1S/C21H22O7/c1-6-11(2)20(24)27-18-16-14(28-21(4,5)19(18)25-12(3)22)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19-/m1/s1
InChIKeyLYUZYPKZQDYMEE-YRCPKEQFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pteryxin (CAS 737005-97-9): A Dihydropyranocoumarin with Multi-Target Pharmacological Differentiation


Pteryxin is an angular-type dihydropyranocoumarin (khellactone ester) isolated from Apiaceae species including Peucedanum japonicum, Peucedanum praeruptorum, and Mutellina purpurea . It is classified as a pyranocoumarin with a substituted acyl group at the khellactone core, giving it electrophilic character that enables covalent interaction with cysteine thiols in target proteins . Unlike simple coumarins or linear furanocoumarins, pteryxin's angular khellactone scaffold and acyl substitution pattern confer a distinct polypharmacology spanning cholinesterase inhibition, Nrf2-ARE activation, NF-κB/MAPK pathway modulation, and osteoclastogenesis suppression .

Why Generic Coumarin Substitution Fails for Pteryxin-Containing Protocols


Although Pteryxin (CAS 737005-97-9) belongs to the broad coumarin superfamily, its angular khellactone core and characteristic 3'-acetyl-4'-angeloyl diester substitution cannot be replicated by simple coumarins (e.g., coumarin, 3,4-dihydrocoumarin), linear furanocoumarins (e.g., imperatorin, bergapten), or even closely related angular pyranocoumarins lacking the identical acylation pattern . These structural features are critical for its electrophilic reactivity toward Keap1 and its binding pose within the butyrylcholinesterase (BChE) catalytic gorge, where the angeloyl moiety engages in a key π–π stacking interaction with Trp231 . Substituting pteryxin with a cheaper, structurally related coumarin such as imperatorin or bergapten would forfeit the compound's uniquely balanced Nrf2-ARE activation, BChE selectivity, and dual (High K+ / NE-induced contraction) vasorelaxant mechanism that are functions of the khellactone diester pharmacophore .

Pteryxin (CAS 737005-97-9) Quantitative Differentiation Evidence Against Closest Analogs


1.7-Fold Superior BChE Inhibition Potency Over Galanthamine – Direct Head-to-Head Comparison

Pteryxin demonstrates significantly greater butyrylcholinesterase (BChE) inhibitory potency than the clinically used cholinesterase inhibitor galanthamine in a direct in vitro head-to-head assay. Pteryxin inhibited BChE with an IC50 of 12.96 ± 0.70 μg/mL, compared to galanthamine's IC50 of 22.16 ± 0.91 μg/mL, representing a 1.71-fold potency advantage . At a screening concentration of 100 μg/mL, pteryxin achieved 91.62 ± 1.53% BChE inhibition versus 81.93 ± 2.52% for galanthamine, while exhibiting only 9.30 ± 1.86% inhibition of acetylcholinesterase (AChE), highlighting its BChE selectivity . Molecular docking revealed that pteryxin forms hydrogen bonds with catalytic residues Ser198 and His438 in the BChE active site, along with a strong π–π stacking interaction with Trp231 that is absent in galanthamine's binding mode .

Alzheimer's disease Butyrylcholinesterase inhibition Lead compound selection

Comparable Anticonvulsant Efficacy to Sodium Valproate at ~4,000-Fold Lower Molar Concentration with Superior Bioavailability

In a validated zebrafish larval pentylenetetrazole (PTZ)-induced seizure model, pteryxin (PTX) and the first-line antiepileptic drug sodium valproate (VPN) were compared for anticonvulsant efficacy, whole-body uptake, and pharmacometabolic effects . Following 1-hour immersion, PTX at 20 μM (resulting in 4.28 ± 0.28 μg/g larvae whole-body concentration) achieved approximately 70% inhibition of PTZ-induced seizure-like movements . VPN required a 250-fold higher molar concentration of 5 mM (yielding 18.17 ± 0.40 μg/g whole-body concentration) to achieve approximately 80% efficacy . Critically, PTX (1–20 μM) demonstrated significantly higher bioavailability than VPN (0.1–5 mM) in immersed zebrafish larvae within equivalent timeframes . Both compounds specifically increased and restored whole-body acetylcholine, choline, and serotonin levels, indicative of vagus nerve stimulation .

Epilepsy Anticonvulsant drug discovery Zebrafish seizure model

Dual-Action Vasorelaxant Mechanism: Non-Selective Inhibition of High K+ and NE-Induced Contractions vs. Selective Khellactone Coumarins

In a comparative ex vivo vasorelaxant study using isolated rat aortic rings, pteryxin was evaluated alongside nine other coumarins and acetylenic compounds for inhibitory activity against high K+ (depolarization)-induced and norepinephrine (NE)-induced contractions . Two closely related khellactone-type coumarins, hyuganin A and anomalin, selectively inhibited only high K+-induced contraction without affecting NE-induced contraction, indicating a mechanism limited to voltage-gated calcium channel blockade . In contrast, pteryxin (along with isopteryxin and isoepoxypteryxin) non-selectively inhibited both high K+-induced and NE-induced contractions, demonstrating dual vasorelaxant activity encompassing both voltage-gated calcium channel inhibition and receptor-operated calcium channel or intracellular signaling modulation .

Vascular pharmacology Vasorelaxant mechanism Hypertension

Highest Nrf2-ARE Activation Among Tested Coumarin Derivatives – Direct Structural Comparator Study

A controlled co-treatment study in RAW264.7 macrophage cells directly compared pteryxin with three structurally distinct coumarin classes—simple coumarin, 3,4-dihydrocoumarin (lacking the α,β-unsaturated carbonyl), and pyranocoumarin—for Nrf2-ARE signaling activation at a uniform 50 μM concentration . Pteryxin produced the highest Nrf2-ARE reporter activity among all coumarin derivatives tested . Consistent with this, HO-1 protein expression assessed by Western blot was most strongly induced by pteryxin, followed by pyranocoumarin, with simple coumarin showing weaker induction and 3,4-dihydrocoumarin producing no detectable HO-1 expression . The structure–activity relationship indicates that the angular khellactone skeleton with its α,β-unsaturated carbonyl and substituted acyl groups confers maximal electrophilicity for Keap1 cysteine modification, which is the molecular basis for Nrf2 dissociation and nuclear translocation .

Oxidative stress Nrf2 activation Cytoprotection Coumarin SAR

Optimal Application Scenarios for Pteryxin (CAS 737005-97-9) Based on Quantitative Differentiation Evidence


Alzheimer's Disease Drug Discovery: BChE-Selective Lead Optimization Programs

Pteryxin's established 1.71-fold BChE inhibitory potency advantage over galanthamine (IC50 12.96 vs. 22.16 μg/mL) and its minimal AChE off-target inhibition (9.30% at 100 μg/mL) position it as a validated starting scaffold for medicinal chemistry campaigns targeting selective BChE inhibition in advanced Alzheimer's disease. The known binding interactions (H-bonds with Ser198 and His438; π–π stacking with Trp231) provide a rational structural basis for fragment growing and scaffold hopping efforts .

Epilepsy Pharmacology: High-Bioavailability Natural Product Lead with Vagus Nerve Stimulation Mechanism

Given pteryxin's comparable anticonvulsant efficacy to sodium valproate at ~250-fold lower molar concentration (20 μM vs. 5 mM) and its significantly higher bioavailability in the zebrafish model, pteryxin is suitable for in vivo proof-of-concept studies exploring vagus nerve stimulation-mediated seizure control. Researchers can use validated whole-body LC-MS/MS quantification methods to correlate pteryxin exposure with anticonvulsant effect .

Cardiovascular Research: Dual-Mechanism Vasorelaxant Tool Compound

Pteryxin is the preferred khellactone coumarin for ex vivo vascular pharmacology studies requiring simultaneous interrogation of voltage-gated calcium channel and receptor-operated vasorelaxant pathways, as it is the only coumarin in the Angelica furcijuga panel confirmed to non-selectively inhibit both high K+-induced and NE-induced contractions, unlike the single-pathway comparators hyuganin A and anomalin .

Oxidative Stress & Metabolic Disease Research: Potent Nrf2 Activator and HO-1 Inducer

For laboratories investigating Nrf2-dependent cytoprotection in obesity, diabetes, or inflammation models, pteryxin provides a natural-product Nrf2 activator with verified superiority over simple coumarin, pyranocoumarin, and 3,4-dihydrocoumarin in both Nrf2-ARE reporter assays and HO-1 protein expression. Its non-cytotoxic profile at Nrf2-activating concentrations (25–100 μM) in RAW264.7 macrophages supports its use in cell-based oxidative stress rescue experiments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pteryxin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.